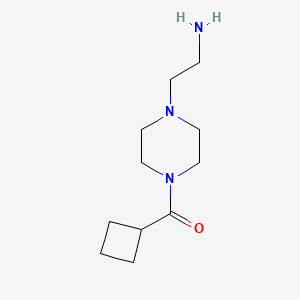![molecular formula C15H14ClN3 B1420395 4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline CAS No. 1097805-12-3](/img/structure/B1420395.png)
4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline
描述
4-Chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline is a chemical compound with significant applications in scientific research and industry. This compound features a benzodiazole ring, a chloro group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Benzodiazole Synthesis: The compound can be synthesized by reacting 2-methyl-1H-benzodiazole with chloromethyl aniline under suitable conditions.
Substitution Reactions: Chloromethylation of aniline derivatives followed by subsequent substitution reactions can yield the desired compound.
Industrial Production Methods:
Batch Production: Large-scale synthesis often involves batch processes where reactants are added sequentially under controlled conditions.
Continuous Flow Synthesis: This method can be employed for higher efficiency and consistency in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the chloro group or other atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different halogenated or alkylated derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biological probes and imaging agents. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application.
相似化合物的比较
4-Chloro-2-methyl-1H-benzimidazol-1-ol
Telmisartan
5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid
Uniqueness: While these compounds share structural similarities, 4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline is unique in its specific arrangement of functional groups, which influences its reactivity and applications.
This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-10-18-14-4-2-3-5-15(14)19(10)9-11-8-12(17)6-7-13(11)16/h2-8H,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRLDAQDFLIDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)

![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)


![(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE](/img/structure/B1420325.png)




![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)

